H-Ile-obzl P-tosylate
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Overview
Description
H-Ile-obzl P-tosylate, also known as H-D-Ile-OBzl·p-tosylate, is a synthetic compound with the chemical formula C₁₃H₁₉NO₂ · C₇H₈O₃S and a molecular weight of 393.5 g/mol . This compound is a derivative of isoleucine, an essential amino acid, and is commonly used in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Ile-obzl P-tosylate can be synthesized through a series of chemical reactions involving the protection and activation of functional groups. The reaction typically requires the use of solvents such as dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF), and is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Ile-obzl P-tosylate undergoes various chemical reactions, including:
Substitution Reactions: The p-tosylate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Agents: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The hydrolysis of this compound yields isoleucine and benzyl alcohol.
Scientific Research Applications
H-Ile-obzl P-tosylate has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is employed in studies involving enzyme-substrate interactions and receptor binding.
Medicinal Chemistry: This compound is used in the development of pharmaceutical compounds and drug delivery systems.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Ile-obzl P-tosylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . The p-tosylate group enhances the compound’s stability and reactivity, facilitating its use in synthetic and analytical applications .
Comparison with Similar Compounds
Similar Compounds
H-D-Ile-OBzl·p-tosylate: A similar compound with the same functional groups but different stereochemistry.
H-D-Ile-OBzl·HCl: Another derivative of isoleucine with a hydrochloride group instead of p-tosylate.
Uniqueness
H-Ile-obzl P-tosylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the p-tosylate group enhances its stability and makes it a valuable intermediate in peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
benzyl 2-amino-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOCDBWQWIDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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